molecular formula C16H18N2O B7455856 Azepan-1-yl(quinolin-8-yl)methanone

Azepan-1-yl(quinolin-8-yl)methanone

Cat. No.: B7455856
M. Wt: 254.33 g/mol
InChI Key: ATIYGZUOCXYBJS-UHFFFAOYSA-N
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Description

Azepan-1-yl(quinolin-8-yl)methanone is a compound that combines the structural features of azepane and quinoline Azepane is a seven-membered nitrogen-containing heterocycle, while quinoline is a bicyclic aromatic compound with a nitrogen atom in one of the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl(quinolin-8-yl)methanone typically involves the reaction of quinoline derivatives with azepane. One common method involves the acylation of quinoline with azepan-1-ylmethanone under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as Lewis acids or bases, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(quinolin-8-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of azepan-1-yl(quinolin-8-yl)methanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-1-yl(quinolin-8-yl)methanone is unique due to its combined structural features of azepane and quinoline, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

azepan-1-yl(quinolin-8-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(18-11-3-1-2-4-12-18)14-9-5-7-13-8-6-10-17-15(13)14/h5-10H,1-4,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIYGZUOCXYBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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